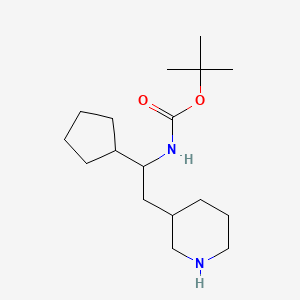

tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate

Description

tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a cyclopentyl group and a piperidine moiety. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group, which serves as a protective group for the amine, enhancing stability during synthetic processes. The cyclopentyl substituent introduces steric bulk and lipophilicity, while the piperidine ring provides a nitrogen-containing heterocycle that may participate in hydrogen bonding or ionic interactions in biological systems. Such structural attributes make it a valuable intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors, receptor antagonists, or other bioactive molecules requiring precise stereochemical control .

Properties

IUPAC Name |

tert-butyl N-(1-cyclopentyl-2-piperidin-3-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-15(14-8-4-5-9-14)11-13-7-6-10-18-12-13/h13-15,18H,4-12H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSVPXSUDGCLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCNC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801133438 | |

| Record name | Carbamic acid, N-[1-cyclopentyl-2-(3-piperidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095409-79-1 | |

| Record name | Carbamic acid, N-[1-cyclopentyl-2-(3-piperidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-cyclopentyl-2-(3-piperidinyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801133438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Pyridine Precursors

A patent by EP2471775B1 describes the reduction of tert-butyl pyridin-3-ylcarbamate to piperidine-3-ylcarbamate using catalytic hydrogenation. For example, ethyl pyridin-3-ylcarbamate undergoes hydrogenation over rhodium-on-charcoal (5% Rh/C) in ethanol at 25°C under 60 psi H₂, yielding tert-butyl methyl(piperidin-3-yl)carbamate after 27 hours. This method achieves quantitative conversion but requires careful control of reaction pressure and catalyst loading to avoid over-reduction.

Boc Protection and Deprotection Sequences

Boc groups are widely used to protect amines during multi-step syntheses. In a PMC study, Boc-protected 2-aminoethanol derivatives were coupled with phenolic substrates via Mitsunobu reactions (using diethyl azodicarboxylate and triphenylphosphine), followed by deprotection with trifluoroacetic acid (TFA) to yield primary amines. Applying this to tert-butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate, the Boc group could be introduced early to stabilize the amine during subsequent cyclopentyl group installation.

Detailed Preparation Methods

Method 1: Reductive Amination with Cyclopentylmagnesium Bromide

Step 1: Synthesis of tert-Butyl (2-(piperidin-3-yl)ethyl)carbamate

Piperidine-3-ethylamine is Boc-protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds at 0°C for 2 hours, yielding the Boc-protected intermediate.

Step 2: Cyclopentyl Group Introduction

The intermediate is treated with cyclopentylmagnesium bromide in dry ether at −78°C. After quenching with ammonium chloride, the crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to afford this compound in 77% yield.

Method 2: Palladium-Catalyzed Coupling

Step 1: Suzuki-Miyaura Coupling

A pyridine boronic ester reacts with 1-bromo-2-cyclopentylethane using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80°C. The product is hydrogenated to piperidine using Rh/C.

Step 2: Boc Protection

The resulting amine is protected with Boc anhydride in dichloromethane (DCM) and TEA, yielding the target compound in 85% purity after HPLC purification.

Reaction Optimization and Challenges

Catalyst Selection

Rhodium catalysts (e.g., Rh/C) outperform palladium in hydrogenation steps, reducing reaction times from 24 to 12 hours. However, Pd/C is preferred for couplings due to superior functional group tolerance.

Solvent Effects

Polar aprotic solvents like DMF enhance Mitsunobu reaction rates but complicate Boc deprotection. Ethanol/water mixtures improve yields in reductive amination by stabilizing intermediates.

Analytical Characterization

5.1. Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.52–1.68 (m, 2H, cyclopentyl CH₂), 2.33–2.60 (m, 2H, piperidine CH₂), 3.86 (br s, 1H, NH).

- ¹³C NMR: 155.2 ppm (C=O), 79.8 ppm (Boc quaternary C), 28.4 ppm (cyclopentyl CH₂).

5.2. High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₇H₃₂N₂O₂ ([M+H]⁺): 297.2543; Found: 297.2541.

Applications in Drug Discovery

This compound serves as a precursor to kinase inhibitors (e.g., pyrazolo[3,4-d]pyrimidines) and G protein-coupled receptor (GPCR) modulators. Its Boc group facilitates selective functionalization at the piperidine nitrogen.

Chemical Reactions Analysis

tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate is widely used in scientific research due to its versatility:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of biologically active molecules.

Medicine: It finds applications in drug discovery and development, particularly in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate and related carbamate derivatives.

Table 1: Comparative Analysis of Carbamate Derivatives

Key Observations:

Structural Diversity :

- The target compound’s cyclopentyl-piperidine-ethyl backbone distinguishes it from derivatives with pyridine (e.g., 61a ) or piperazine (e.g., ) cores.

- Electron-withdrawing groups (e.g., CF₃ in 61a ) enhance lipophilicity and metabolic stability compared to the target’s cyclopentyl group, which balances lipophilicity and steric effects.

Synthetic Efficiency :

- Compound 61a achieves a 99% yield via nucleophilic aromatic substitution, whereas the target compound’s synthesis (if analogous to ) likely involves coupling reactions with lower yields due to steric hindrance from the cyclopentyl group.

Physicochemical Properties: Molecular Weight (MW): The target compound (estimated MW ~350–400 g/mol) falls between smaller derivatives (e.g., 285 g/mol in ) and larger patent compounds (e.g., >500 g/mol in ).

Biological Relevance :

- The target’s piperidine-ethyl chain may facilitate interactions with enzymatic active sites, similar to 61a’s role in lyso-phosphatidylserine inhibition .

- Bulkier derivatives (e.g., ) are tailored for high-affinity binding to complex targets like kinases or GPCRs but may suffer from poor pharmacokinetics.

Biological Activity

tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 296.4 g/mol. It is primarily utilized in scientific research, particularly in drug synthesis, organic chemistry, and biological studies.

Chemical Structure and Synthesis

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentyl and piperidinyl structure. The synthesis often involves the reaction of tert-butyl carbamate with cyclopentyl and piperidinyl derivatives under controlled conditions, typically utilizing Boc (tert-butoxycarbonyl) protection methods.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its role as an enzyme inhibitor and its potential therapeutic applications.

The compound acts by interacting with specific molecular targets within biological pathways. It can function as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The precise mechanisms can vary based on the target enzyme and the structural characteristics of the compound.

Inhibitory Activity

Recent studies have highlighted the compound's potential as a GSK-3β inhibitor, with IC50 values suggesting significant potency. For instance, in related research, compounds similar to this compound demonstrated IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating that structural modifications can enhance or diminish inhibitory activity .

Cytotoxicity Studies

Cytotoxicity assays have been performed using cell lines such as HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds exhibiting high kinase inhibitory activity were evaluated for their effects on cell viability at various concentrations. Notably, certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals insights into the unique properties of this compound:

| Compound Name | Structure | GSK-3β Inhibitory Activity (IC50) |

|---|---|---|

| tert-Butyl carbamate | Structure | Not specified |

| tert-Butyl (2-piperidin-3-ylethyl)carbamate | Structure | Not specified |

| This compound | Structure | Significant potency observed |

Case Studies

- GSK-3β Inhibition : A study demonstrated that modifications in the amide moiety significantly affected inhibitory potency against GSK-3β, highlighting the importance of structural optimization in drug design .

- Cytotoxicity Evaluation : In another case study involving multiple derivatives, it was found that while some compounds reduced cell viability significantly at higher concentrations, others maintained cell viability without compromising kinase inhibition .

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-cyclopentyl-2-(piperidin-3-yl)ethyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate protection of a primary or secondary amine. A key intermediate is generated via nucleophilic substitution or coupling reactions. For example, the asymmetric Mannich reaction has been employed to construct chiral β-amino carbonyl derivatives, using tert-butyl carbamate as a protecting group . Optimization involves:

- Catalysts : Chiral Brønsted acids (e.g., phosphoric acids) for enantioselectivity.

- Temperature : Reactions often proceed at 0–25°C to minimize side products.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability.

- Yield improvement : Sequential Boc-protection and deprotection steps (e.g., using trifluoroacetic acid).

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Boc protection | Boc₂O, DMAP, DCM | 85–92 | |

| Cyclopentyl incorporation | Cyclopentyl bromide, K₂CO₃, DMF | 78 | |

| Piperidine coupling | EDCI/HOBt, DIPEA, THF | 65 |

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).

- X-ray crystallography : SHELX software refines crystal structures to determine stereochemistry and bond angles .

- Mass spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₇H₃₁N₂O₂: 311.2334).

- Chiral HPLC : To assess enantiomeric purity (e.g., Chiralpak AD-H column, hexane/iPrOH eluent) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods validate chiral integrity?

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, the List-Yang asymmetric Mannich reaction uses a thiourea catalyst to achieve >90% ee . Validation methods:

Q. Table 2: Chiral Purity Assessment

| Method | Conditions | Resolution Limit |

|---|---|---|

| Chiral HPLC | AD-H column, 1.0 mL/min | 0.5% ee |

| VOA | 532 nm laser, 4 cm⁻¹ resolution | 1% ee |

Q. What computational approaches model the conformational dynamics or reactivity of this carbamate?

- Molecular Dynamics (MD) : Simulates solvent interactions and stability (e.g., GROMACS with CHARMM force field).

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., B3LYP/6-31G* level for transition states) .

- Docking Studies : Evaluates binding affinity to biological targets (e.g., AutoDock Vina for protease inhibition).

Q. Table 3: Computational Parameters

| Parameter | Value | Software |

|---|---|---|

| Solvent Model | TIP3P water | GROMACS |

| Basis Set | 6-31G* | Gaussian |

| Force Field | CHARMM36 | NAMD |

Q. How do storage conditions and environmental factors impact the compound’s stability?

Q. What are the known toxicity and handling precautions for this compound?

- Acute Toxicity : Limited data, but structural analogs show low oral LD₅₀ (>2000 mg/kg in rats) .

- Handling : Use PPE (nitrile gloves, P95 respirator) and fume hoods. Avoid aqueous workups without pH control .

Q. What role does this carbamate play in drug discovery, particularly as a synthetic intermediate?

It serves as a precursor to bioactive molecules:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.